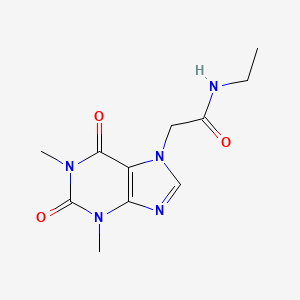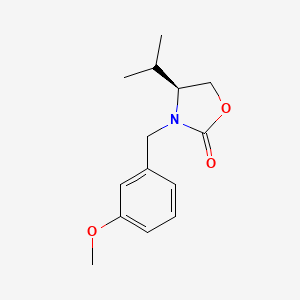
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide, also known as DPA-714, is a promising drug candidate that has been widely studied for its potential use in the treatment of various diseases. This chemical compound belongs to the family of pyrimidine derivatives and has been shown to possess a number of interesting properties that make it a valuable tool for scientific research.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is not fully understood, but it is believed to involve the modulation of the immune system. Specifically, it is thought to work by binding to the peripheral benzodiazepine receptor (PBR), which is expressed on immune cells. This binding leads to the inhibition of the production of pro-inflammatory cytokines, which play a key role in the development of various diseases.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been shown to have a number of interesting biochemical and physiological effects. In addition to its neuroprotective effect, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide in lab experiments is its high selectivity for the PBR. This makes it a valuable tool for studying the role of the PBR in various diseases. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide. One area of interest is in the development of new drugs that target the PBR. Another potential direction is in the study of the role of the PBR in the immune system, particularly in the context of autoimmune diseases. Finally, there is interest in exploring the potential of 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide as a diagnostic tool for various diseases, as it has been shown to be able to cross the blood-brain barrier and bind to the PBR in the central nervous system.
合成法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is a complex process that involves several steps. The most commonly used method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate to form 2-(3,4-dimethoxyphenyl)acrylic acid ethyl ester. This intermediate product is then reacted with hydrazine hydrate to form 2-(3,4-dimethoxyphenyl)hydrazinecarboxylic acid ethyl ester. The final step involves the reaction of this intermediate with acetic anhydride to form 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the field of neurology, where it has been shown to have a neuroprotective effect. 2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has also been studied for its potential use in the treatment of cancer, inflammation, and autoimmune diseases.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-21-10-4-3-8(5-11(10)22-2)6-12(18)16-9-7-15-14(20)17-13(9)19/h3-5,7H,6H2,1-2H3,(H,16,18)(H2,15,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSNOJRCNRSOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CNC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5681198.png)


![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5681212.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methoxy-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5681223.png)
![N,N-dimethyl-2-({[(7-methyl-1-benzofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5681235.png)
![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)
![3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5681247.png)
![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)

